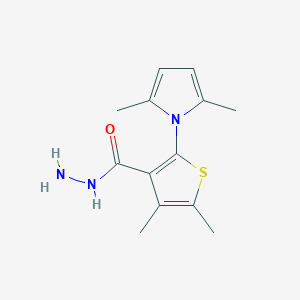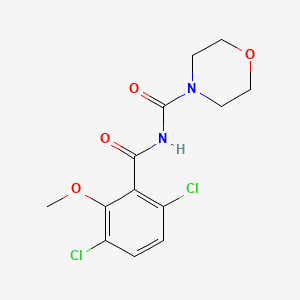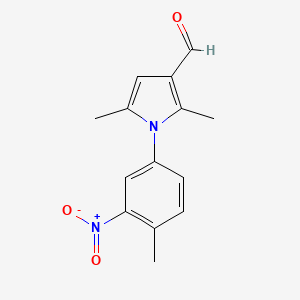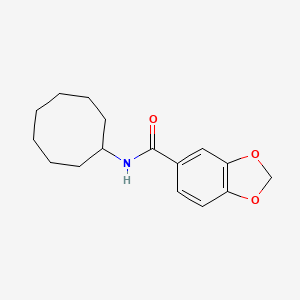
N-CYCLOOCTYL-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a cyclooctyl group attached to a benzodioxole ring with a carboxamide functional group. Benzodioxole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzodioxole derivative with an appropriate amine, such as cyclooctylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide.
Industrial Production Methods
Industrial production of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Antioxidant Activity: Benzodioxole derivatives, including N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide, have demonstrated antioxidant properties, making them useful in preventing oxidative stress-related diseases.
Antidiabetic Agents: Research has explored the use of benzodioxole derivatives as antidiabetic agents, with some compounds showing efficacy in reducing blood glucose levels in diabetic models.
Mecanismo De Acción
The mechanism of action of N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Antioxidant Activity: The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Antidiabetic Activity: The compound may inhibit enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels.
Comparación Con Compuestos Similares
N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives to highlight its uniqueness:
Similar Compounds: Other benzodioxole derivatives include 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Uniqueness: N-Cyclooctyl-2H-1,3-benzodioxole-5-carboxamide is unique due to its cyclooctyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other benzodioxole derivatives.
Propiedades
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
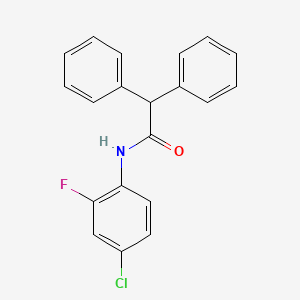
![1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5741118.png)
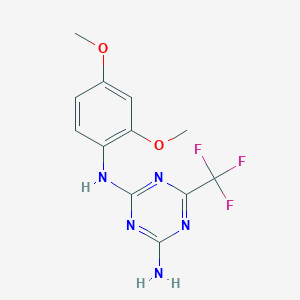
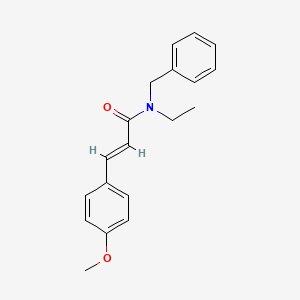
![1-[(3,4-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5741149.png)
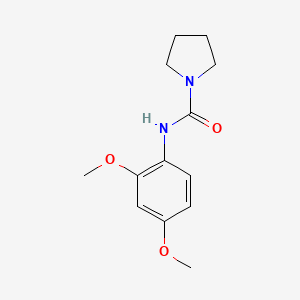
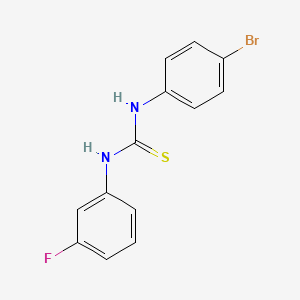
![2-(2,5-dimethylpyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
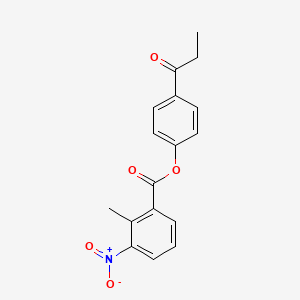
![7-[(2-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
